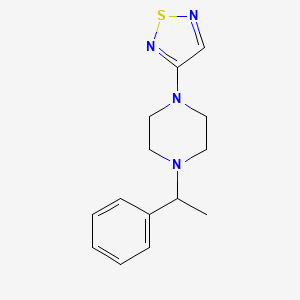

![molecular formula C16H19BrN4 B6460819 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549062-96-4](/img/structure/B6460819.png)

3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” is a chemical compound that contains a piperazine ring. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours . Another series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Molecular Structure Analysis

The structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . For instance, the methylene protons of the piperazine moiety appear as two broad singlets or multiplet peaks in the range δ 3.32–3.48 ppm and δ 2.68–3.61 ppm. The aromatic protons signals resonate around δ 6.78–8.69 ppm .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde . Another method involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Aplicaciones Científicas De Investigación

3-{4-[(2-BrPhCH2)piperazin-1-yl]}-6-MePy has been used in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationships of pyridazines, as well as to study the interactions of pyridazines with other biomolecules. In addition, 3-{4-[(2-BrPhCH2)piperazin-1-yl]}-6-MePy has been used in the development of new drugs and in biochemical research.

Mecanismo De Acción

Target of Action

It’s worth noting that piperazine, a common structural motif found in this compound, is known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, depending on the disease state they are treating .

Biochemical Pathways

Piperazine derivatives are known to affect a variety of biochemical pathways, again depending on the disease state they are treating .

Pharmacokinetics

It’s known that the piperazine motif can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives are known to have a variety of effects at the molecular and cellular level, depending on the disease state they are treating .

Action Environment

Like all drugs, the action of piperazine derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-{4-[(2-BrPhCH2)piperazin-1-yl]}-6-MePy is an ideal compound for use in laboratory experiments due to its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is not approved for human or animal use, and thus should only be used in laboratory experiments.

Direcciones Futuras

Given the potential applications of 3-{4-[(2-BrPhCH2)piperazin-1-yl]}-6-MePy, there are a variety of potential future directions for research. These include further study of its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of cancer and other diseases. Additionally, further research could focus on the development of new drugs and other compounds based on this compound. Finally, further research could focus on the development of more efficient and cost-effective synthesis methods for this compound.

Métodos De Síntesis

3-{4-[(2-BrPhCH2)piperazin-1-yl]}-6-MePy can be synthesized from a variety of starting materials. A common method involves the reaction of 2-bromophenylmethylpiperazine with 6-methylpyridazine in the presence of an acid catalyst. This reaction produces a white, odorless powder with a molar mass of 406.37 g/mol. The reaction is typically carried out at room temperature and requires a few hours to complete.

Safety and Hazards

While the specific safety and hazards of “3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” are not mentioned in the available literature, it’s worth noting that contact with pyridine, a related compound, can irritate and burn the skin and eyes. Breathing pyridine can irritate the nose and throat causing coughing and wheezing. Pyridine can cause nausea, vomiting, diarrhea, and abdominal pain .

Propiedades

IUPAC Name |

3-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN4/c1-13-6-7-16(19-18-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAULIVMHIFGEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

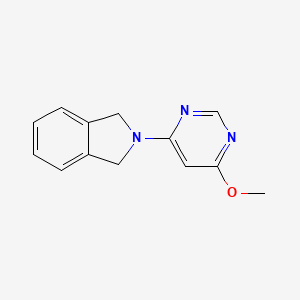

![4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460749.png)

![3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B6460755.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6460761.png)

![1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6460772.png)

![4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460778.png)

![4-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460786.png)

![4-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460795.png)

![4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460801.png)

![3-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6460804.png)

![4-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460806.png)

![3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B6460814.png)

![4-(6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460821.png)